N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
Description
N-(3-Chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound characterized by a 3-chloro-4-methylphenyl aniline substituent at the 4-position and a thiomorpholine carbonyl group at the 2-position of the quinoline core.
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-14-6-7-15(12-17(14)22)23-19-13-20(21(26)25-8-10-27-11-9-25)24-18-5-3-2-4-16(18)19/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKATLGDZWGKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Chloromethyl Group: Chlorination of the methyl group on the phenyl ring can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Thiomorpholine Group: Thiomorpholine can be introduced via nucleophilic substitution reactions, often using thiomorpholine hydrochloride and a suitable base.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-aminoquinoline under appropriate conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-chlorosuccinimide for chlorination, concentrated nitric acid for nitration.
Major Products
The major products formed depend on the type of reaction. For example:
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of functional groups like nitro, sulfonyl, or halogen.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These might include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinolin-4-Amine Derivatives
Key Observations :
- Positional Isomerism : The thiomorpholine group in the target compound (position 2) differs from its analog in , where thiomorpholine is at position 3. This positional shift may influence steric interactions and binding kinetics.
- Aryl Modifications: The 3-chloro-4-methylphenyl group in the target compound contrasts with simpler aryl groups (e.g., 3-methylphenyl in or 3-chloro-4-fluorophenyl in ).
Key Observations :
- The target compound’s synthesis likely faces challenges similar to , where yields are moderate (11%–78%) for multi-step reactions involving sterically hindered groups.
- High-yield strategies (e.g., ) employ catalytic systems (e.g., Pd-mediated coupling) or simplified purification steps.
Pharmacological and Physicochemical Properties
Key Observations :
- Solubility : The thiomorpholine group in the target compound may confer better aqueous solubility than purely lipophilic analogs (e.g., adamantane derivatives in ), though less than pyrazine-containing compounds in .
- Bioactivity : Structural analogs with piperazine/diazepane groups () show potent enzyme inhibition, suggesting the target compound’s thiomorpholine could similarly modulate receptor interactions.
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